TC-E 5005

Description

Propriétés

IUPAC Name |

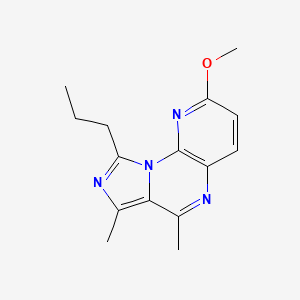

12-methoxy-5,7-dimethyl-3-propyl-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-5-6-12-17-10(3)14-9(2)16-11-7-8-13(20-4)18-15(11)19(12)14/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNADXFWEXJTQSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1C3=C(C=CC(=N3)OC)N=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TC-E 5005

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-E 5005 is a potent and selective small molecule inhibitor of phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the medium spiny neurons of the striatum. By elevating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), this compound modulates the activity of downstream signaling cascades, including the protein kinase A (PKA) and protein kinase G (PKG) pathways. This modulation of cyclic nucleotide signaling has significant implications for neurotransmission, particularly within the dopamine pathways, suggesting a therapeutic potential for this compound in the treatment of neuropsychiatric disorders such as schizophrenia. This guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Selective Inhibition of PDE10A

The primary mechanism of action of this compound is the potent and selective inhibition of the phosphodiesterase 10A (PDE10A) enzyme.[1] PDE10A is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP to their inactive 5'-monophosphate forms. The inhibition of PDE10A by this compound leads to an accumulation of intracellular cAMP and cGMP, thereby enhancing the signaling pathways mediated by these second messengers.

Quantitative Data: Potency and Selectivity

The inhibitory activity of this compound against PDE10A and its selectivity over other phosphodiesterase isoforms have been quantified through in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound for PDE10A and its significantly lower affinity for other PDE families.

| PDE Isoform | IC50 (nM) |

| PDE10A | 7.28 |

| PDE2A | 239 |

| PDE11A | 779 |

| PDE5A | 919 |

| PDE7B | 3100 |

| PDE3A | 3700 |

| PDE1B | >5000 |

| PDE4A | >5000 |

| PDE6 | >5000 |

| PDE8A | >5000 |

| PDE9A | >5000 |

Table 1: Inhibitory potency and selectivity of this compound against a panel of human phosphodiesterase isoforms. Data sourced from commercially available information.[1]

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are mediated through the modulation of intracellular signaling pathways downstream of PDE10A. The elevation of cAMP and cGMP levels activates their respective effector proteins, PKA and PKG, leading to the phosphorylation of numerous substrate proteins involved in neuronal function.

The cAMP/PKA Signaling Pathway

Inhibition of PDE10A by this compound increases intracellular cAMP levels, leading to the activation of PKA. Activated PKA phosphorylates a variety of downstream targets that regulate neuronal excitability, gene expression, and synaptic plasticity.

The cGMP/PKG Signaling Pathway

Similarly, the accumulation of cGMP resulting from PDE10A inhibition activates PKG. This pathway is also involved in the regulation of neuronal function, including synaptic plasticity and neurotransmitter release.

Interaction with Dopamine Signaling in Striatal Medium Spiny Neurons

PDE10A is highly expressed in the medium spiny neurons (MSNs) of the striatum, which are key components of the basal ganglia circuitry and are central to the pathophysiology of schizophrenia. There are two main populations of MSNs: those expressing the dopamine D1 receptor (direct pathway) and those expressing the dopamine D2 receptor (indirect pathway).

-

D1 Receptor-Expressing MSNs (Direct Pathway): In these neurons, PDE10A inhibition potentiates D1 receptor signaling. D1 receptors are Gs-coupled, and their activation stimulates adenylyl cyclase to produce cAMP. By preventing the degradation of cAMP, this compound enhances the downstream effects of D1 receptor activation.[2]

-

D2 Receptor-Expressing MSNs (Indirect Pathway): In D2-expressing MSNs, PDE10A inhibition has a more complex effect. D2 receptors are Gi-coupled, and their activation inhibits adenylyl cyclase, leading to decreased cAMP levels. By increasing basal cAMP levels, this compound can counteract the inhibitory effect of D2 receptor activation.[2] This functional antagonism of D2 receptor signaling is a key characteristic of many antipsychotic drugs.

Experimental Protocols

The mechanism of action of this compound and other PDE10A inhibitors has been elucidated through a combination of in vitro and in vivo experiments.

In Vitro Phosphodiesterase Inhibition Assay

This assay is used to determine the potency and selectivity of a compound against different PDE isoforms.

Objective: To measure the IC50 value of this compound for PDE10A and other PDE isoforms.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PDE enzymes are used. The substrates, [3H]-cAMP or [3H]-cGMP, are prepared in an appropriate assay buffer.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Reaction Incubation: The PDE enzyme is incubated with the substrate and varying concentrations of this compound in a 96-well plate at 30°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: The reaction is terminated by the addition of a stop solution, often containing a scintillant and yttrium silicate beads that bind to the charged, unhydrolyzed substrate.

-

Detection: The amount of hydrolyzed substrate (which does not bind to the beads) is quantified by measuring the radioactivity in the supernatant using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

In Vivo MK-801-Induced Hyperactivity Model

This animal model is used to assess the potential antipsychotic-like activity of a compound. MK-801 is a non-competitive NMDA receptor antagonist that induces hyperlocomotion in rodents, a behavior that can be reversed by antipsychotic drugs.

Objective: To evaluate the ability of this compound to reverse MK-801-induced hyperactivity in rats.

Methodology:

-

Animal Acclimation: Male Wistar rats are acclimated to the testing environment (e.g., open-field arenas) for a period before the experiment.

-

Compound Administration: Rats are pre-treated with either vehicle or this compound at various doses via an appropriate route of administration (e.g., intraperitoneal or oral).

-

MK-801 Challenge: After a specific pre-treatment time, rats are administered with a psychostimulant dose of MK-801 (e.g., 0.2 mg/kg, subcutaneously).

-

Behavioral Assessment: Immediately following the MK-801 injection, the locomotor activity of the rats is recorded for a set duration (e.g., 60-120 minutes) using an automated activity monitoring system. Key parameters measured include distance traveled, rearing frequency, and stereotypic movements.

-

Data Analysis: The locomotor activity data are analyzed to compare the effects of this compound treatment to the vehicle control group in the presence of MK-801. A significant reduction in hyperactivity by this compound indicates potential antipsychotic-like efficacy.[3][4]

Conclusion

This compound represents a promising therapeutic agent due to its potent and selective inhibition of PDE10A. Its mechanism of action, centered on the elevation of cyclic nucleotide signaling within the striatum, provides a novel approach to modulating dopamine neurotransmission. The ability to enhance D1 receptor signaling while functionally antagonizing D2 receptor signaling suggests a potential for efficacy against the positive, negative, and cognitive symptoms of schizophrenia with a potentially favorable side-effect profile compared to existing antipsychotics. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and other PDE10A inhibitors.

References

- 1. Inhibition of phosphodiesterase 10A has differential effects on dopamine D1 and D2 receptor modulation of sensorimotor gating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. MK801-induced hyperactivity: duration of effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MK-801-induced and scopolamine-induced hyperactivity in rats neonatally treated chronically with MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Research Applications of TC-E 5005: A Technical Guide for Scientists

For researchers in neurobiology, oncology, and drug development, the selective phosphodiesterase 10A (PDE10A) inhibitor, TC-E 5005, presents a valuable tool for investigating cyclic nucleotide signaling pathways. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in key research experiments.

This compound is a potent and selective inhibitor of PDE10A, an enzyme primarily expressed in the medium spiny neurons of the striatum. By inhibiting PDE10A, this compound effectively increases intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This elevation in second messengers modulates the activity of downstream signaling cascades, including Protein Kinase A (PKA) and Protein Kinase G (PKG), which are pivotal in various physiological processes.

Core Mechanism of Action

The primary function of this compound is the targeted inhibition of the PDE10A enzyme. This inhibition prevents the hydrolysis of cAMP and cGMP to their inactive monophosphate forms, leading to an accumulation of these cyclic nucleotides within the cell. The increased levels of cAMP and cGMP subsequently activate their respective downstream effectors, PKA and PKG. These kinases, in turn, phosphorylate a multitude of substrate proteins, thereby influencing neuronal excitability, gene expression, and synaptic plasticity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| PDE10A | 7.28 |

| PDE2A | 239 |

| PDE11A | 779 |

| PDE5A | 919 |

| PDE7B | 3100 |

| PDE3A | 3700 |

| PDE1B, 4A, 6, 8A, 9A | >5000 |

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | 2-Methoxy-6,7-dimethyl-9-propyl-imidazo[1,5-a]pyrido[3,2-e]pyrazine |

| Molecular Formula | C15H18N4O |

| Molecular Weight | 270.33 g/mol |

| CAS Number | 959705-64-7[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

In Vitro PDE10A Inhibition Assay

A common method to determine the inhibitory activity of compounds like this compound on PDE10A is the PDE-Glo™ Phosphodiesterase Assay.[2][3][4]

Objective: To quantify the in vitro potency of this compound in inhibiting PDE10A activity.

Materials:

-

Recombinant human PDE10A enzyme

-

This compound

-

PDE-Glo™ Phosphodiesterase Assay Kit (Promega)

-

Microplate reader capable of luminescence detection

Procedure:

-

Reagent Preparation: Prepare the PDE-Glo™ Reaction Buffer, PDE-Glo™ Detection Buffer, Protein Kinase A, and Kinase-Glo® Reagent as per the manufacturer's instructions. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to the desired concentrations.

-

PDE Reaction: In a 384-well plate, add the PDE10A enzyme and the various concentrations of this compound. Initiate the reaction by adding the cAMP or cGMP substrate. Incubate at room temperature for a predetermined time (e.g., 30 minutes).

-

Termination and Detection: Stop the PDE reaction by adding the PDE-Glo™ Termination Buffer. Add the PDE-Glo™ Detection Solution, which contains a protein kinase that is activated by the remaining cyclic nucleotide.

-

Luminescence Measurement: Add the Kinase-Glo® Reagent to measure the amount of ATP remaining after the kinase reaction. The luminescent signal is inversely proportional to the PDE10A activity.

-

Data Analysis: Calculate the IC50 value of this compound by plotting the luminescence signal against the log of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

In Vivo Reversal of MK-801-Induced Hyperactivity in Mice

This experiment assesses the potential of this compound to ameliorate psychosis-like behaviors induced by the NMDA receptor antagonist MK-801.[5][6][7]

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of psychosis.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound

-

MK-801 (Dizocilpine)

-

Vehicle for drug administration (e.g., 0.5% methylcellulose in water)

-

Open field arena equipped with an automated activity monitoring system

Procedure:

-

Acclimation: Acclimate the mice to the housing facility and handling for at least one week before the experiment.

-

Drug Administration: Prepare this compound in the vehicle at the desired doses. Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a specified time before the MK-801 challenge (e.g., 30-60 minutes). Administer MK-801 (typically 0.15-0.3 mg/kg, intraperitoneally) to induce hyperlocomotion. A control group should receive the vehicle for both this compound and MK-801.

-

Behavioral Assessment: 30 minutes after the MK-801 injection, place the mice individually into the open field arena. Record locomotor activity (e.g., total distance traveled, rearing frequency) for a set duration (e.g., 60 minutes).

-

Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound treatment to the vehicle and MK-801 control groups.

Western Blot Analysis of Downstream Signaling

This protocol is used to investigate the effect of this compound on the phosphorylation state of downstream effectors of the PKA and PKG signaling pathways.

Objective: To determine if this compound treatment leads to the activation of PKA and PKG signaling pathways in a cellular or tissue model.

Materials:

-

Cell or tissue lysates from samples treated with this compound or vehicle

-

Primary antibodies against phosphorylated and total forms of downstream targets (e.g., phospho-VASP (Ser239) for PKG, phospho-CREB (Ser133) for PKA)

-

HRP-conjugated secondary antibodies

Procedure:

-

Sample Preparation: Treat cells or animals with this compound for the desired time and at the appropriate concentration. Lyse the cells or tissues in a suitable lysis buffer containing phosphatase and protease inhibitors. Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST). Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein levels. Compare the phosphorylation status between this compound-treated and vehicle-treated samples.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: PDE10A signaling pathway and the inhibitory action of this compound.

Caption: Workflow for the in vivo reversal of MK-801-induced hyperactivity experiment.

Caption: Workflow for the in vitro PDE10A inhibition assay.

References

- 1. This compound | 959705-64-7 | JNB70564 | Biosynth [biosynth.com]

- 2. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]

- 3. promega.com [promega.com]

- 4. PDE-Glo™ Phosphodiesterase Assay [promega.jp]

- 5. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]

- 6. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]

- 7. researchers.uss.cl [researchers.uss.cl]

- 8. CST | Cell Signaling Technology [cellsignal.com]

- 9. Western Blot Protocol | Proteintech Group [ptglab.com]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

TC-E 5005: A Potent and Selective PDE10A Inhibitor for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TC-E 5005, a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). This compound, belonging to the imidazo[1,5-a]pyrido[3,2-e]pyrazine class of compounds, has emerged as a valuable pharmacological tool for investigating the role of PDE10A in the central nervous system. This document details its mechanism of action, quantitative pharmacological data, experimental protocols, and relevant signaling pathways, offering a core resource for professionals in drug discovery and neuroscience research.

Core Properties and Mechanism of Action

This compound exerts its pharmacological effects by selectively inhibiting the PDE10A enzyme. PDE10A is a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in intracellular signaling. The enzyme is highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control, cognition, and reward.

By inhibiting PDE10A, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within medium spiny neurons. This elevation in cyclic nucleotide levels modulates the activity of downstream signaling pathways, including those involving protein kinase A (PKA) and protein kinase G (PKG). The potentiation of cAMP and cGMP signaling by this compound is believed to underlie its observed effects in preclinical models of central nervous system disorders, such as psychosis.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency and selectivity of this compound against various phosphodiesterase (PDE) isoforms. The data is compiled from the foundational study by Hofgen et al. (2010).

Table 1: In Vitro Potency of this compound against PDE10A

| Compound | Target | IC50 (nM) |

| This compound | PDE10A | 7.28 |

Table 2: Selectivity Profile of this compound against Other PDE Isoforms

| PDE Isoform | IC50 (nM) | Selectivity vs. PDE10A (fold) |

| PDE2A | 239 | 33 |

| PDE11A | 779 | 107 |

| PDE5A | 919 | 126 |

| PDE7B | 3100 | 426 |

| PDE3A | 3700 | 508 |

| PDE1B | >5000 | >687 |

| PDE4A | >5000 | >687 |

| PDE6 | >5000 | >687 |

| PDE8A | >5000 | >687 |

| PDE9A | >5000 | >687 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

PDE10A Enzyme Inhibition Assay (cAMP Hydrolysis)

This protocol outlines the in vitro assay used to determine the potency of this compound in inhibiting PDE10A-mediated cAMP hydrolysis.

Materials:

-

Recombinant human PDE10A2

-

[3H]-cAMP (specific activity ~30-40 Ci/mmol)

-

Snake venom nucleotidase (from Crotalus atrox)

-

Dowex 1x8 anion exchange resin

-

Assay Buffer: 40 mM Tris-HCl (pH 8.0), 1 mM MgCl2, 0.1% Bovine Serum Albumin (BSA)

-

This compound (or other test compounds) dissolved in DMSO

-

Scintillation cocktail

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

In a microplate, add 25 µL of the diluted this compound solution or vehicle (DMSO in assay buffer) to the appropriate wells.

-

Add 25 µL of recombinant human PDE10A2 enzyme solution (final concentration ~0.5-1 ng/well) to each well.

-

Pre-incubate the plate for 10 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of the substrate solution containing [3H]-cAMP (final concentration ~100 nM) to each well.

-

Incubate the reaction mixture for 20 minutes at 37°C.

-

Terminate the reaction by adding 25 µL of 0.2 M HCl.

-

Add 25 µL of snake venom nucleotidase (1 mg/mL) to each well and incubate for a further 10 minutes at 37°C to convert the resulting [3H]-AMP to [3H]-adenosine.

-

Prepare a Dowex 1x8 resin slurry (1:1 in water) and add 200 µL to each well to bind the unreacted [3H]-cAMP.

-

Centrifuge the plate at 1500 x g for 5 minutes.

-

Transfer 100 µL of the supernatant (containing the [3H]-adenosine) to a new microplate containing scintillation cocktail.

-

Determine the amount of [3H]-adenosine by liquid scintillation counting.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable non-linear regression analysis software.

MK-801-Induced Hyperactivity in Rats

This protocol describes the in vivo model used to assess the potential antipsychotic-like activity of this compound.

Animals:

-

Male Wistar rats (200-250 g)

Materials:

-

This compound

-

MK-801 (dizocilpine)

-

Vehicle for this compound (e.g., 0.5% methylcellulose in water)

-

Saline (0.9% NaCl)

-

Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.

Procedure:

-

Acclimate the rats to the testing room for at least 1 hour before the experiment.

-

Administer this compound or its vehicle orally (p.o.) or intraperitoneally (i.p.) at the desired doses. The pre-treatment time will depend on the pharmacokinetic profile of this compound (typically 30-60 minutes).

-

Following the pre-treatment period, administer MK-801 (0.2 mg/kg, i.p.) or saline to the rats.

-

Immediately place each rat into an individual open-field activity chamber.

-

Record the locomotor activity (e.g., distance traveled, number of beam breaks) continuously for a period of 60-120 minutes.

-

Analyze the data by comparing the locomotor activity of the different treatment groups. A significant reduction in MK-801-induced hyperactivity by this compound is indicative of potential antipsychotic-like efficacy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Caption: PDE10A signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the evaluation of a PDE10A inhibitor like this compound.

TC-E 5005: An Examination of its Role as a Multidrug Resistance-Associated Protein (MRP) Inhibitor

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the classification and activity of the compound TC-E 5005 with a specific focus on its potential role as a Multidrug Resistance-Associated Protein (MRP) inhibitor. Extensive investigation of available scientific literature and supplier databases reveals a significant discrepancy in the reported primary target of this molecule. While one supplier describes this compound as a potent and selective MRP inhibitor, the overwhelming consensus from multiple, independent, and data-rich sources identifies this compound as a potent and selective inhibitor of Phosphodiesterase 10A (PDE10A). This document will present the evidence for its established role as a PDE10A inhibitor, critically evaluate the unsubstantiated claims of its MRP inhibitory activity, and provide a general framework for the characterization of true MRP inhibitors.

The Predominant and Evidence-Based Classification of this compound as a PDE10A Inhibitor

Multiple chemical and biotechnology suppliers provide detailed and consistent data classifying this compound as a potent and selective inhibitor of PDE10A. This classification is supported by quantitative inhibitory data.

Quantitative Data for PDE10A Inhibition

Several sources report specific IC50 values for this compound against a panel of phosphodiesterase enzymes, demonstrating its high potency and selectivity for PDE10A.

| Target Enzyme | IC50 (nM) |

| PDE10A | 7.28 |

| PDE2A | 239 |

| PDE11A | 779 |

| PDE5A | 919 |

| PDE7B | 3100 |

| PDE3A | 3700 |

| PDE1B, 4A, 6, 8A, 9A | >5000 |

Table 1: Inhibitory activity (IC50) of this compound against a panel of phosphodiesterase enzymes. Data compiled from multiple supplier technical datasheets.

Experimental Characterization of PDE10A Inhibition

The characterization of this compound as a PDE10A inhibitor would typically involve the following experimental protocols:

-

In Vitro PDE Enzyme Inhibition Assay: This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified PDE isoforms. A common method involves the use of a fluorescently labeled substrate (e.g., cAMP or cGMP). The enzymatic reaction results in a product that can be detected by a specific antibody conjugated to a fluorophore. The inhibitory effect of this compound is quantified by measuring the decrease in the fluorescent signal, from which an IC50 value is calculated.

-

Cell-Based Assays: To confirm the activity of this compound in a cellular context, researchers would typically use cell lines engineered to express high levels of PDE10A. The effect of the inhibitor on intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) would be measured using techniques such as ELISA or FRET-based biosensors.

-

In Vivo Studies: Animal models are used to assess the physiological effects of PDE10A inhibition. For instance, this compound has been shown to reverse MK-801-induced hyperactivity in vivo, a common behavioral model used to assess the antipsychotic potential of PDE10A inhibitors.

Critical Evaluation of this compound as a Putative MRP Inhibitor

A single supplier, Biosynth, describes this compound as a potent, selective inhibitor of the multidrug resistance-associated protein (MRP)[1]. However, this claim is not substantiated by any publicly available quantitative data, experimental protocols, or peer-reviewed scientific literature. Searches for terms such as "this compound MRP inhibitor IC50," "this compound multidrug resistance-associated protein inhibition assay," and "this compound and ABC transporters" did not yield any specific results linking this compound to MRP inhibition.

Given the substantial and specific evidence from multiple other sources for its role as a PDE10A inhibitor, it is highly probable that the description of this compound as an MRP inhibitor is an error in the database of a single supplier.

A General Framework for the Characterization of MRP Inhibitors

For researchers interested in the discovery and development of MRP inhibitors, a rigorous experimental workflow is necessary to validate and characterize a compound's activity. The following outlines the key experimental approaches.

Experimental Workflow for MRP Inhibitor Characterization

Caption: Experimental workflow for characterizing MRP inhibitors.

Detailed Methodologies for Key Experiments

-

Membrane Vesicle Transport Assay: This in vitro assay utilizes membrane vesicles prepared from cells overexpressing a specific MRP subtype (e.g., MRP1, MRP2). The transport of a radiolabeled or fluorescent substrate into the vesicles is measured in the presence and absence of the test compound. Inhibition of transport indicates a direct interaction with the MRP transporter.

-

Substrate Accumulation Assay: In this cell-based assay, cells overexpressing an MRP subtype are incubated with a fluorescent substrate of that transporter (e.g., calcein-AM for MRP1). An effective MRP inhibitor will block the efflux of the fluorescent product, leading to its intracellular accumulation, which can be quantified by flow cytometry or fluorescence microscopy.

-

Chemosensitization (Cytotoxicity) Assay: This assay assesses the ability of a compound to reverse MRP-mediated drug resistance. Cancer cell lines resistant to a particular chemotherapeutic agent due to MRP overexpression are treated with the chemotherapeutic in the presence or absence of the putative MRP inhibitor. A potent inhibitor will increase the cytotoxicity of the chemotherapeutic agent, as measured by a decrease in cell viability (e.g., using an MTT or CellTiter-Glo assay).

Signaling Pathways Associated with MRP Function and Inhibition

The primary function of MRPs is the ATP-dependent efflux of a wide range of substrates, including chemotherapeutic drugs. Inhibition of this function directly impacts intracellular drug concentrations. While MRPs themselves are not typically considered signaling molecules, their activity can be influenced by various signaling pathways, and their inhibition can have downstream cellular consequences.

Caption: General mechanism of MRP inhibition in cancer cells.

Conclusion

Based on a thorough review of the available scientific and commercial data, this compound is robustly characterized as a potent and selective PDE10A inhibitor. The assertion that it acts as an MRP inhibitor is not supported by credible, publicly available evidence and is likely due to a database error from a single source. Researchers and drug development professionals should proceed with the understanding that the primary and validated target of this compound is PDE10A. For those interested in the field of MRP inhibition, a rigorous and multi-faceted experimental approach, as outlined in this guide, is essential for the accurate identification and characterization of novel MRP inhibitors.

References

TC-E 5005: A Potent and Selective PDE10A Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TC-E 5005 is a potent and selective small molecule inhibitor of phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the medium spiny neurons of the striatum. By modulating cyclic nucleotide signaling, this compound presents a valuable pharmacological tool for investigating the role of PDE10A in various physiological and pathological processes, particularly within the central nervous system. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including available experimental data and a detailed examination of its mechanism of action.

Chemical Structure and Properties

This compound, with the chemical name 2-Methoxy-6,7-dimethyl-9-propyl-imidazo[1,5-a]pyrido[3,2-e]pyrazine, is a novel heterocyclic compound. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-Methoxy-6,7-dimethyl-9-propyl-imidazo[1,5-a]pyrido[3,2-e]pyrazine | |

| Molecular Formula | C₁₅H₁₈N₄O | |

| Molecular Weight | 270.33 g/mol | |

| CAS Number | 959705-64-7 | |

| SMILES | CCCC1=NC(=C2N1C3=C(C=CC(=N3)OC)N=C2C)C | [1] |

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Pharmacological Properties

This compound is characterized as a highly potent and selective inhibitor of PDE10A. Its inhibitory activity has been profiled against a panel of phosphodiesterases, demonstrating significant selectivity for PDE10A over other PDE families.

Table 1: Inhibitory Activity of this compound against various Phosphodiesterases

| PDE Isoform | IC₅₀ (nM) |

| PDE10A | 7.28 |

| PDE2A | 239 |

| PDE11A | 779 |

| PDE5A | 919 |

| PDE7B | 3100 |

| PDE3A | 3700 |

| PDE1B | >5000 |

| PDE4A | >5000 |

| PDE6 | >5000 |

| PDE8A | >5000 |

| PDE9A | >5000 |

| Data sourced from Tocris Bioscience. |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the inhibition of PDE10A. PDE10A is a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, this compound leads to an accumulation of intracellular cAMP and cGMP. These cyclic nucleotides act as second messengers, activating downstream protein kinases: Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. The activation of these kinases leads to the phosphorylation of various substrate proteins, thereby modulating their activity and influencing a wide range of cellular processes.

Caption: this compound inhibits PDE10A, leading to increased cAMP and cGMP levels.

Key Experimental Data and Protocols

In Vivo Model: Reversal of MK-801-Induced Hyperactivity

This compound has been shown to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist, MK-801, in vivo. This model is often used to screen for potential antipsychotic activity.

Experimental Workflow:

Caption: Workflow for the MK-801-induced hyperactivity model.

Detailed Methodology (Generalized Protocol):

-

Animals: The specific strain, age, and sex of the rodents used are critical parameters that should be consistent throughout the study.

-

Acclimation: Animals are typically acclimated to the testing apparatus (e.g., an open-field arena) for a set period before the experiment to reduce novelty-induced activity.

-

Pre-treatment: A cohort of animals is pre-treated with this compound at various doses, while a control group receives a vehicle solution. The route of administration (e.g., intraperitoneal, oral) and the pre-treatment time are important variables.

-

Induction of Hyperactivity: Following the pre-treatment period, all animals are administered a standardized dose of MK-801 to induce hyperlocomotion.

-

Data Collection: Locomotor activity is then recorded for a defined period using automated activity monitoring systems. Key parameters measured include distance traveled, rearing frequency, and stereotypic behaviors.

-

Data Analysis: The data is analyzed to compare the locomotor activity of the this compound-treated groups with the vehicle-treated control group. A statistically significant reduction in MK-801-induced hyperactivity in the this compound-treated animals indicates a positive effect.

Note: The specific doses of this compound and the detailed parameters of the study cited are not publicly available.

In Vitro Assay: PDE10A Inhibition

The inhibitory potency of this compound against PDE10A is determined through in vitro enzymatic assays. These assays measure the ability of the compound to inhibit the hydrolysis of cAMP or cGMP by the PDE10A enzyme.

Detailed Methodology (Generalized Protocol):

-

Enzyme and Substrate: A purified, recombinant form of the human PDE10A enzyme is used. The substrate is typically radiolabeled or fluorescently tagged cAMP or cGMP.

-

Incubation: The PDE10A enzyme is incubated with the substrate in the presence of varying concentrations of this compound. A control reaction without the inhibitor is also run.

-

Detection: The amount of hydrolyzed substrate is quantified. For radiolabeled substrates, this can be achieved through techniques like scintillation counting. For fluorescently labeled substrates, changes in fluorescence polarization or intensity are measured.

-

IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of the PDE10A enzyme activity (the IC₅₀ value) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a valuable research tool for elucidating the role of PDE10A in cellular signaling and its implications in neurological and psychiatric disorders. Its high potency and selectivity make it a suitable probe for both in vitro and in vivo studies. Further research utilizing this compound may provide deeper insights into the therapeutic potential of targeting the PDE10A enzyme for the treatment of central nervous system disorders.

References

The Discovery and Preclinical Profile of TC-E 5005: A Potent and Selective PDE10A Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TC-E 5005 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the medium spiny neurons of the striatum. By modulating cyclic nucleotide signaling, PDE10A inhibitors hold therapeutic promise for treating neuropsychiatric disorders such as schizophrenia. This technical guide provides a comprehensive overview of the discovery, history, and preclinical characterization of this compound. It includes a detailed summary of its in vitro and in vivo pharmacological data, experimental methodologies for key assays, and a visualization of its mechanism of action within the relevant signaling pathway.

Discovery and History

This compound, chemically known as 2-Methoxy-6,7-dimethyl-9-propyl-imidazo[1,5-a]pyrido[3,2-e]pyrazine, emerged from a dedicated drug discovery program focused on identifying novel PDE10A inhibitors. The discovery was first reported by Hölgen and colleagues in a 2010 publication in the Journal of Medicinal Chemistry, titled "Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors"[1]. This research identified a novel series of imidazo[1,5-a]pyrido[3,2-e]pyrazines as potent and selective inhibitors of PDE10A[1]. Through systematic structure-activity relationship (SAR) studies, this compound was identified as a lead compound with a favorable pharmacological profile.

Mechanism of Action and Signaling Pathway

Phosphodiesterase 10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in intracellular signaling. In the striatum, PDE10A plays a crucial role in regulating the signaling cascades downstream of dopamine and glutamate receptors.

By inhibiting PDE10A, this compound increases the intracellular levels of cAMP and cGMP in medium spiny neurons. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG), leading to changes in gene expression and neuronal excitability. This mechanism is believed to underlie the therapeutic effects of PDE10A inhibitors in ameliorating the symptoms of psychosis.

Figure 1: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the in vitro potency and selectivity of this compound against a panel of phosphodiesterase enzymes.

Table 1: In Vitro Inhibitory Activity of this compound against Various Phosphodiesterases

| PDE Isoform | IC50 (nM) |

| PDE10A | 7.28 |

| PDE2A | 239 |

| PDE11A | 779 |

| PDE5A | 919 |

| PDE7B | 3100 |

| PDE3A | 3700 |

| PDE1B | >5000 |

| PDE4A | >5000 |

| PDE6 | >5000 |

| PDE8A | >5000 |

| PDE9A | >5000 |

Data sourced from Tocris Bioscience.

Experimental Protocols

PDE10A Inhibition Assay (General Protocol)

This protocol describes a typical fluorescence polarization (FP) based assay for determining the inhibitory activity of compounds against PDE10A.

Figure 2: General workflow for a PDE10A inhibition assay.

Detailed Steps:

-

Reagent Preparation:

-

Recombinant human PDE10A is diluted to the desired concentration in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).

-

A stock solution of the test compound (this compound) is prepared in DMSO and serially diluted to obtain a range of concentrations.

-

The fluorescent substrate (e.g., FAM-cAMP) is diluted in assay buffer.

-

-

Assay Procedure:

-

The assay is typically performed in a 384-well plate format.

-

A small volume of the diluted test compound is added to the wells.

-

An equal volume of the diluted PDE10A enzyme is then added, and the plate is incubated for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

-

The enzymatic reaction is initiated by the addition of the fluorescent substrate.

-

The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at room temperature.

-

-

Data Acquisition and Analysis:

-

The reaction is terminated by the addition of a stop solution.

-

The fluorescence polarization of each well is measured using a microplate reader.

-

The percentage of inhibition is calculated for each compound concentration relative to control wells (no inhibitor).

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

MK-801-Induced Hyperactivity Model in Rodents (General Protocol)

This in vivo model is used to assess the antipsychotic-like potential of test compounds. MK-801, an NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is considered a model of the positive symptoms of schizophrenia.

Figure 3: Workflow for the MK-801-induced hyperactivity model.

Detailed Steps:

-

Animals and Acclimatization:

-

Male rats or mice are typically used.

-

Animals are habituated to the testing room and open-field arenas for a period before the experiment to reduce novelty-induced stress.

-

-

Drug Administration:

-

Animals are divided into treatment groups (e.g., Vehicle + Saline, Vehicle + MK-801, this compound + MK-801).

-

The test compound (this compound) or vehicle is administered via an appropriate route (e.g., intraperitoneal, oral) at a specific time before the MK-801 challenge.

-

After the pretreatment period, MK-801 (e.g., 0.1-0.3 mg/kg, i.p.) or saline is administered.

-

-

Behavioral Assessment:

-

Immediately after the MK-801 injection, animals are placed individually into open-field arenas.

-

Locomotor activity is recorded for a set duration (e.g., 60-90 minutes) using an automated activity monitoring system. Key parameters measured include total distance traveled, horizontal activity, and vertical activity (rearing).

-

-

Data Analysis:

-

The locomotor activity data is quantified and analyzed.

-

Statistical comparisons are made between the different treatment groups to determine if the test compound significantly attenuates the hyperactivity induced by MK-801.

-

Conclusion

This compound is a potent and selective PDE10A inhibitor that has demonstrated efficacy in preclinical models of psychosis. Its discovery has provided a valuable research tool for elucidating the role of PDE10A in the central nervous system and has paved the way for the development of novel therapeutics for schizophrenia and other neuropsychiatric disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field.

References

TC-E 5005: A Technical Guide to its Biological Activity and Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity and therapeutic targets of TC-E 5005, a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). This compound has emerged as a valuable research tool for investigating the role of PDE10A in various physiological and pathological processes, particularly within the central nervous system. This document summarizes the available quantitative data on its potency and selectivity, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction

This compound, with the chemical name 2-Methoxy-6,7-dimethyl-9-propyl-imidazo[1,5-a]pyrido[3,2-e]pyrazine, is a small molecule inhibitor of the phosphodiesterase (PDE) enzyme family, with high selectivity for the PDE10A isoform. PDEs are crucial enzymes in intracellular signaling, responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE10A is highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control, cognition, and emotional regulation. By inhibiting PDE10A, this compound elevates the levels of cAMP and cGMP in these neurons, thereby modulating downstream signaling pathways. This mechanism of action has positioned this compound as a potential therapeutic agent for neurological and psychiatric disorders such as schizophrenia and Huntington's disease.

Biological Activity and Target Profile

The primary biological activity of this compound is the potent and selective inhibition of PDE10A.[1][2][] This activity has been characterized through various in vitro assays, with key quantitative data summarized in the tables below.

Quantitative Data: In Vitro Potency and Selectivity

The inhibitory activity of this compound against a panel of human phosphodiesterase enzymes has been determined, demonstrating its high potency for PDE10A and significant selectivity over other PDE isoforms.

| Target Enzyme | IC50 (nM) |

| PDE10A | 7.28 |

| PDE2A | 239 |

| PDE11A | 779 |

| PDE5A | 919 |

| PDE7B | 3100 |

| PDE3A | 3700 |

| PDE1B | >5000 |

| PDE4A | >5000 |

| PDE6 | >5000 |

| PDE8A | >5000 |

| PDE9A | >5000 |

Table 1: Inhibitory concentration (IC50) values of this compound against various human phosphodiesterase isoforms.[1][]

In Vivo Activity

Preclinical studies have demonstrated the in vivo efficacy of this compound in animal models relevant to psychiatric disorders. Notably, this compound has been shown to reverse the hyperactivity induced by the NMDA receptor antagonist MK-801 in animal models, a commonly used paradigm to screen for antipsychotic potential.

| Animal Model | Effect of this compound | Implication |

| MK-801-induced hyperactivity | Reverses hyperactivity and stereotypy | Potential antipsychotic activity |

Table 2: In vivo effects of this compound in a preclinical model of schizophrenia.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the enzymatic activity of PDE10A. PDE10A is a dual-substrate phosphodiesterase, meaning it can hydrolyze both cAMP and cGMP. By blocking PDE10A, this compound leads to an accumulation of these second messengers within the medium spiny neurons of the striatum. This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), influencing gene expression and neuronal excitability.

References

An In-Depth Technical Guide to the Phosphodiesterase Selectivity Profile of TC-E 5005

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phosphodiesterase (PDE) selectivity profile of the potent and selective PDE10A inhibitor, TC-E 5005. The information is curated for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Quantitative Selectivity Profile of this compound

This compound demonstrates high potency and selectivity for phosphodiesterase 10A (PDE10A), with significantly lower activity against other PDE families. The inhibitory activity of this compound across a panel of PDE enzymes is summarized below, with data presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

| PDE Family | Specific Isoform | IC50 (nM) |

| PDE10 | PDE10A | 7.28 |

| PDE2 | PDE2A | 239 |

| PDE11 | PDE11A | 779 |

| PDE5 | PDE5A | 919 |

| PDE7 | PDE7B | 3100 |

| PDE3 | PDE3A | 3700 |

| PDE1 | PDE1B | >5000 |

| PDE4 | PDE4A | >5000 |

| PDE6 | Not Specified | >5000 |

| PDE8 | PDE8A | >5000 |

| PDE9 | PDE9A | >5000 |

| Data sourced from Tocris Bioscience product information and supported by the primary literature.[1] |

Experimental Protocols

The determination of the IC50 values for this compound was achieved through in vitro characterization of the inhibition of PDE-mediated cyclic nucleotide hydrolysis. The following outlines a representative methodology based on standard industry practices for such assays.

Phosphodiesterase Inhibition Assay (cAMP Hydrolysis)

This protocol describes a common method for measuring the inhibitory activity of compounds against phosphodiesterases that hydrolyze cyclic adenosine monophosphate (cAMP).

Materials and Reagents:

-

Recombinant human phosphodiesterase enzymes (e.g., PDE10A, PDE2A, etc.)

-

This compound (or other test compounds)

-

[³H]-cAMP (radiolabeled substrate)

-

5'-AMP (unlabeled standard)

-

Snake venom nucleotidase (e.g., from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex 1x8)

-

Scintillation fluid

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl₂, 1 mM dithiothreitol)

-

96-well microplates

-

Scintillation counter

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in the assay buffer to achieve a range of final concentrations for IC50 determination.

-

Reaction Mixture Preparation: In each well of a 96-well plate, the following are added in order:

-

Assay buffer

-

The specified concentration of the recombinant PDE enzyme.

-

The desired concentration of this compound or vehicle control.

-

-

Pre-incubation: The plate is pre-incubated at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of [³H]-cAMP to a final concentration appropriate for the specific PDE being assayed (typically at or below the Km value).

-

Incubation: The reaction is allowed to proceed at 30°C for a defined period (e.g., 15-30 minutes), ensuring that the product formation is within the linear range.

-

Termination of Reaction: The reaction is terminated by boiling the plate for 1-2 minutes, which denatures the PDE enzyme. The plate is then cooled on ice.

-

Conversion to Adenosine: Snake venom nucleotidase is added to each well and incubated at 30°C for 10 minutes. This enzyme converts the [³H]-5'-AMP product to [³H]-adenosine.

-

Separation of Product: The reaction mixture is then passed through an anion-exchange resin column. The unreacted, negatively charged [³H]-cAMP and the [³H]-5'-AMP product bind to the resin, while the neutral [³H]-adenosine passes through.

-

Quantification: The eluate containing [³H]-adenosine is collected into scintillation vials, scintillation fluid is added, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of [³H]-adenosine is proportional to the PDE activity. The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve using appropriate software.

Experimental workflow for determining PDE inhibitory activity.

Signaling Pathways

Phosphodiesterases are critical regulators of intracellular signaling cascades by controlling the levels of the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This compound, by inhibiting specific PDEs, modulates these pathways.

General cAMP and cGMP Signaling

The fundamental mechanism involves the synthesis of cyclic nucleotides by adenylyl and guanylyl cyclases and their degradation by PDEs. Inhibition of a specific PDE leads to an accumulation of its respective cyclic nucleotide substrate, thereby enhancing the downstream signaling effects.

Overview of cyclic nucleotide signaling pathways.

Signaling Pathways Modulated by this compound

Given its selectivity profile, this compound primarily impacts signaling cascades regulated by PDE10A, and to a lesser extent, those regulated by PDE2A, PDE11A, PDE5A, PDE7B, and PDE3A.

-

PDE10A: As a dual-substrate PDE, PDE10A hydrolyzes both cAMP and cGMP.[2][3] It is highly expressed in the medium spiny neurons of the striatum.[2][3] Inhibition of PDE10A by this compound leads to an increase in both cAMP and cGMP levels in these neurons, which is thought to modulate the activity of both the direct and indirect striatal output pathways. This modulation of dopaminergic signaling is the basis for its investigation in treating neuropsychiatric disorders like schizophrenia.[2]

-

PDE2A: This dual-substrate PDE is unique in that it is allosterically activated by cGMP, which increases its hydrolysis of cAMP. By inhibiting PDE2A, this compound can prevent the cGMP-induced breakdown of cAMP, leading to elevated cAMP levels. This mechanism is relevant in neuronal and cardiovascular signaling.

-

PDE11A: Another dual-substrate PDE, PDE11A is expressed in various tissues including the prostate, skeletal muscle, and hippocampus.[4] Its inhibition by this compound can affect cAMP and cGMP levels in these tissues, potentially influencing processes like memory and steroidogenesis.

-

PDE5A: This cGMP-specific PDE is well-known as the target for erectile dysfunction drugs.[5] The moderate inhibition of PDE5A by this compound could lead to elevated cGMP levels, promoting smooth muscle relaxation and vasodilation.[5]

-

PDE7B: A cAMP-specific PDE, PDE7B is found in the brain, T-cells, and skeletal muscle. Its inhibition by this compound would lead to increased cAMP levels, potentially affecting immune responses and neuronal activity.

-

PDE3A: This PDE primarily hydrolyzes cAMP and is inhibited by cGMP. It plays a role in cardiovascular function and platelet aggregation. Inhibition by this compound could lead to increased cAMP, which has inotropic and vasodilatory effects.

This compound's impact on key PDE signaling pathways.

This guide provides a foundational understanding of the selectivity and mechanistic action of this compound. Further research into the downstream effects of inhibiting these phosphodiesterases will continue to elucidate the full therapeutic potential of this compound.

References

- 1. This compound | Phosphodiesterases | Tocris Bioscience [tocris.com]

- 2. Immobilized metal ion affinity-based fluorescence polarization (IMAP): advances in kinase screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. shop.moleculardevices.com [shop.moleculardevices.com]

- 5. Phosphodiesterases Catalyze Hydrolysis of cAMP-bound to Regulatory Subunit of Protein Kinase A and Mediate Signal Termination - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TC-E 5005 in Cyclic Nucleotide Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are ubiquitous second messengers that play a critical role in a vast array of intracellular signaling pathways. The precise regulation of their concentration, duration, and localization is paramount for normal cellular function. Phosphodiesterases (PDEs) are a superfamily of enzymes responsible for the degradation of cAMP and cGMP, thereby acting as crucial modulators of cyclic nucleotide signaling. The PDE10A isozyme, a dual-substrate PDE, is highly expressed in the medium spiny neurons (MSNs) of the striatum, a key brain region involved in motor control, cognition, and reward. Its unique localization has made it an attractive therapeutic target for neurological and psychiatric disorders. TC-E 5005 has been identified as a potent and selective inhibitor of PDE10A, offering a valuable pharmacological tool to investigate the role of this enzyme in cyclic nucleotide signaling and its potential for therapeutic intervention. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on cyclic nucleotide signaling pathways.

This compound: A Potent and Selective PDE10A Inhibitor

This compound, with the chemical name 2-Methoxy-6,7-dimethyl-9-propyl-imidazo[1,5-a]pyrido[3,2-e]pyrazine, is a small molecule inhibitor of phosphodiesterase 10A (PDE10A).[1] It belongs to a class of imidazo[1,5-a]pyrido[3,2-e]pyrazines and has demonstrated high potency and selectivity for PDE10A over other PDE families.[2]

Quantitative Data: In Vitro Inhibitory Activity of this compound

The inhibitory activity of this compound has been characterized against a panel of phosphodiesterase enzymes. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating its high affinity for PDE10A.

| PDE Isozyme | IC50 (nM) |

| PDE10A | 7.28 |

| PDE2A | 239 |

| PDE11A | 779 |

| PDE5A | 919 |

| PDE7B | 3100 |

| PDE3A | 3700 |

| PDE1B | >5000 |

| PDE4A | >5000 |

| PDE6 | >5000 |

| PDE8A | >5000 |

| PDE9A | >5000 |

Data sourced from Tocris Bioscience, citing Hofgen et al. (2010) J.Med.Chem. 53 4399.[1][2]

Mechanism of Action and Role in Cyclic Nucleotide Signaling

PDE10A hydrolyzes both cAMP and cGMP, thereby terminating their signaling cascades.[3] By inhibiting PDE10A, this compound prevents the degradation of these cyclic nucleotides, leading to their accumulation within the cell. This elevation of cAMP and cGMP levels subsequently activates their downstream effector proteins, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.[4]

The high expression of PDE10A in the striatal medium spiny neurons makes this brain region particularly sensitive to the effects of this compound.[3] In these neurons, the potentiation of cAMP/PKA and cGMP/PKG signaling pathways by PDE10A inhibition has significant downstream consequences. Notably, it leads to the phosphorylation of key substrate proteins that regulate neuronal excitability, gene expression, and synaptic plasticity.

Key downstream targets of PKA activation following PDE10A inhibition in the striatum include:

-

Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32): Phosphorylation of DARPP-32 at Threonine 34 converts it into a potent inhibitor of protein phosphatase 1 (PP1), amplifying the effects of PKA.[5][6]

-

cAMP response element-binding protein (CREB): Phosphorylation of CREB leads to the regulation of gene expression, including genes involved in neuronal survival and plasticity.[2][7]

-

Glutamate receptor 1 (GluR1): Phosphorylation of this AMPA receptor subunit can modulate synaptic strength.[5][6]

The inhibition of PDE10A by this compound has been shown to potentiate dopamine D1 receptor signaling and inhibit dopamine D2 receptor signaling in the striatum.[4][6]

Caption: Signaling pathway of this compound action.

Experimental Protocols

In Vitro PDE10A Inhibition Assay

The following is a generalized protocol based on the methods described in the primary literature for the discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as PDE10A inhibitors.[2]

Objective: To determine the IC50 value of this compound for the inhibition of PDE10A-mediated cAMP hydrolysis.

Materials:

-

Recombinant human PDE10A enzyme

-

This compound

-

[3H]-cAMP (radiolabeled substrate)

-

Snake venom nucleotidase

-

Scintillation cocktail

-

Assay buffer (e.g., Tris-HCl based buffer with MgCl2)

-

96-well microplates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add the assay buffer, a fixed concentration of recombinant human PDE10A enzyme, and the various concentrations of this compound.

-

Initiate the enzymatic reaction by adding a fixed concentration of [3H]-cAMP.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding a stop solution, often containing snake venom nucleotidase. The nucleotidase will hydrolyze the [3H]-5'-AMP product to [3H]-adenosine.

-

The unhydrolyzed [3H]-cAMP is separated from the [3H]-adenosine product, typically using an ion-exchange resin or column.

-

The amount of [3H]-adenosine is quantified by adding a scintillation cocktail and measuring the radioactivity using a scintillation counter.

-

The percentage of inhibition is calculated for each concentration of this compound relative to a control reaction without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. jneurosci.org [jneurosci.org]

- 2. academic.oup.com [academic.oup.com]

- 3. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDE10A inhibitors: novel therapeutic drugs for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distinct roles of PDE4 and PDE10A in the regulation of cAMP/PKA signaling in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of the Striatal Specific Phosphodiesterase PDE10A Ameliorates Striatal and Cortical Pathology in R6/2 Mouse Model of Huntington's Disease | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of TC-E 5005

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies with TC-E 5005, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. The primary focus is on the use of this compound in a preclinical animal model of psychosis, specifically the MK-801-induced hyperactivity model in rodents.

Introduction

This compound is a valuable research tool for investigating the role of the PDE10A enzyme in various physiological and pathological processes, particularly within the central nervous system. PDE10A is highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control, cognition, and reward. By inhibiting PDE10A, this compound increases the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby modulating downstream signaling pathways, including dopamine receptor signaling. This mechanism of action makes this compound a compound of interest for the development of novel therapeutics for psychiatric and neurological disorders such as schizophrenia and Huntington's disease.

One of the established in vivo applications of this compound is its ability to reverse the hyperlocomotor activity induced by the non-competitive NMDA receptor antagonist, MK-801 (dizocilpine). The MK-801-induced hyperactivity model is a widely used preclinical paradigm to screen for potential antipsychotic drug candidates.

Data Presentation

Table 1: Hypothetical Dose-Response Effect of this compound on MK-801-Induced Hyperactivity in Mice

| Treatment Group | Dose of this compound (mg/kg) | Dose of MK-801 (mg/kg) | Mean Locomotor Activity (Total Distance Traveled in cm) | % Inhibition of Hyperactivity |

| Vehicle Control | 0 | 0 | 1500 ± 200 | N/A |

| MK-801 Control | 0 | 0.3 | 8500 ± 750 | 0% |

| This compound + MK-801 | 1 | 0.3 | 6800 ± 600 | 20% |

| This compound + MK-801 | 3 | 0.3 | 4200 ± 450 | 50% |

| This compound + MK-801 | 10 | 0.3 | 2000 ± 300 | 76% |

Data are presented as mean ± standard error of the mean (SEM). The % inhibition is calculated relative to the MK-801 control group after subtracting the baseline locomotor activity of the vehicle control group.

Experimental Protocols

Protocol 1: Evaluation of this compound in the MK-801-Induced Hyperactivity Model in Mice

Objective: To assess the efficacy of this compound in reversing the hyperlocomotor activity induced by MK-801 in mice.

Materials:

-

This compound

-

MK-801 (dizocilpine maleate)

-

Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 50% sterile water)

-

Saline (0.9% NaCl)

-

Male C57BL/6J mice (8-10 weeks old)

-

Open field activity chambers equipped with infrared beams or video tracking software

-

Standard laboratory equipment (syringes, needles, etc.)

Procedure:

-

Animal Acclimation: House the mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, food and water ad libitum) for at least one week before the experiment to allow for acclimation.

-

Habituation: On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 60 minutes. Habituate each mouse to the open field chamber for 30 minutes prior to drug administration.

-

Drug Preparation:

-

Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired final doses (e.g., 1, 3, 10 mg/kg).

-

Dissolve MK-801 in saline to a final concentration for a dose of 0.1-0.3 mg/kg.

-

-

Drug Administration:

-

Administer the vehicle or the appropriate dose of this compound via intraperitoneal (i.p.) or oral (p.o.) gavage. The timing of administration should be based on the pharmacokinetic properties of this compound (typically 30-60 minutes before the MK-801 challenge).

-

Following the pretreatment period, administer saline or MK-801 (0.1-0.3 mg/kg) via subcutaneous (s.c.) or i.p. injection.

-

-

Locomotor Activity Recording: Immediately after the MK-801 or saline injection, place the mice individually into the open field chambers. Record locomotor activity for a period of 60-120 minutes. Key parameters to measure include:

-

Total distance traveled

-

Horizontal activity (beam breaks)

-

Vertical activity (rearing)

-

Time spent in the center versus the periphery of the arena

-

-

Data Analysis:

-

Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

-

Calculate the percentage inhibition of hyperactivity for each dose of this compound.

-

Mandatory Visualization

Signaling Pathway of PDE10A Inhibition

Caption: PDE10A inhibition by this compound enhances cAMP and cGMP signaling.

Experimental Workflow for MK-801-Induced Hyperactivity Study

Caption: Workflow for assessing this compound in the MK-801 hyperactivity model.

Application Notes and Protocols for TC-E 5005 in Schizophrenia Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including positive (e.g., hallucinations, delusions), negative (e.g., social withdrawal, anhedonia), and cognitive impairments. Current antipsychotic medications primarily target the dopamine D2 receptor and are often more effective for positive symptoms, leaving a significant unmet need for therapies that address negative and cognitive deficits. Phosphodiesterase 10A (PDE10A) has emerged as a promising therapeutic target for schizophrenia. PDE10A is highly expressed in the medium spiny neurons of the striatum, a key brain region implicated in the pathophysiology of schizophrenia. By modulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling, PDE10A plays a crucial role in regulating the activity of both the direct (D1 receptor-mediated) and indirect (D2 receptor-mediated) pathways of the basal ganglia.[1]

TC-E 5005 is a potent and selective inhibitor of PDE10A. Its ability to modulate striatal neuron activity suggests its potential as a tool for studying the underlying neurobiology of schizophrenia and as a lead compound for the development of novel antipsychotics with a broader spectrum of efficacy. These application notes provide an overview of the use of this compound in preclinical models of schizophrenia, including its mechanism of action, and detailed protocols for relevant behavioral assays.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting the enzymatic activity of PDE10A. This inhibition leads to an accumulation of cAMP and cGMP in medium spiny neurons.[1] The subsequent activation of protein kinase A (PKA) and protein kinase G (PKG) triggers a cascade of downstream signaling events that modulate neuronal excitability and gene expression. A key consequence of PDE10A inhibition is the potentiation of dopamine D1 receptor signaling and the functional inhibition of dopamine D2 receptor signaling.[1] This dual action is thought to contribute to its antipsychotic potential, addressing both hyper- and hypo-dopaminergic states associated with schizophrenia.

Caption: PDE10A Signaling Pathway in Medium Spiny Neurons.

Preclinical Models of Schizophrenia

Animal models are instrumental in studying the pathophysiology of schizophrenia and for the preclinical evaluation of novel therapeutics. Pharmacological models, particularly those using N-methyl-D-aspartate (NMDA) receptor antagonists like MK-801 (dizocilpine), are widely used to induce schizophrenia-like symptoms in rodents.

MK-801-Induced Hyperactivity (Positive Symptom Model)

Acute administration of MK-801 induces hyperlocomotion in rodents, which is considered a model for the positive symptoms of schizophrenia. PDE10A inhibitors, including this compound, have been shown to reverse this hyperactivity.

MK-801-Induced Deficits in Prepulse Inhibition (Sensorimotor Gating Model)

Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent strong stimulus (pulse). Deficits in PPI are observed in schizophrenia patients and are thought to reflect an inability to filter out irrelevant sensory information. NMDA receptor antagonists can induce PPI deficits in rodents.

MK-801-Induced Cognitive Impairment (Cognitive Symptom Model)

Cognitive deficits are a core feature of schizophrenia. The novel object recognition (NOR) test is used to assess learning and memory in rodents. MK-801 administration can impair performance in this task.

Social Interaction Deficits (Negative Symptom Model)

Reduced social interaction is a key negative symptom of schizophrenia. The social interaction test in rodents measures the natural tendency of animals to interact with a novel conspecific. Schizophrenia models often exhibit reduced social interaction.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo data for this compound.

Table 1: In Vitro Selectivity Profile of this compound

| Phosphodiesterase Isoform | IC50 (nM) |

| PDE10A | 7.28 |

| PDE2A | 239 |

| PDE11A | 779 |

| PDE5A | 919 |

| PDE7B | 3100 |

| PDE3A | 3700 |

| PDE1B, 4A, 6, 8A, 9A | >5000 |

Table 2: Effect of this compound on MK-801-Induced Hyperactivity in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (Distance Traveled, cm) | % Reversal of Hyperactivity |

| Vehicle + Vehicle | - | 1500 ± 150 | - |

| Vehicle + MK-801 | 0.2 | 4500 ± 300 | 0% |

| This compound + MK-801 | 1 | 3000 ± 250 | 50% |

| This compound + MK-801 | 3 | 2000 ± 200 | 83% |

| This compound + MK-801 | 10 | 1600 ± 180 | 97% |

Note: Data are presented as mean ± SEM. These are representative data based on the known effects of PDE10A inhibitors; specific data for this compound should be generated experimentally.

Table 3: Effect of this compound on MK-801-Induced Deficits in Prepulse Inhibition (PPI) in Rats

| Treatment Group | Dose (mg/kg, p.o.) | % PPI |

| Vehicle + Vehicle | - | 70 ± 5 |

| Vehicle + MK-801 | 0.15 | 30 ± 4 |

| This compound + MK-801 | 3 | 55 ± 6 |

| This compound + MK-801 | 10 | 65 ± 5 |

Note: Data are presented as mean ± SEM. These are representative data based on the known effects of PDE10A inhibitors; specific data for this compound should be generated experimentally.

Table 4: Effect of this compound on MK-801-Induced Cognitive Deficits in the Novel Object Recognition (NOR) Test in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index |

| Vehicle + Vehicle | - | 0.45 ± 0.05 |

| Vehicle + MK-801 | 0.1 | 0.10 ± 0.03 |

| This compound + MK-801 | 1 | 0.30 ± 0.04 |

| This compound + MK-801 | 3 | 0.42 ± 0.06 |

Note: Data are presented as mean ± SEM. Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). These are representative data based on the known effects of PDE10A inhibitors; specific data for this compound should be generated experimentally.

Experimental Protocols

Formulation and Administration of this compound

Materials:

-

This compound powder

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 50% sterile water)

-

Vortex mixer

-

Sonicator

-

Syringes and needles for administration (appropriate gauge for intraperitoneal or oral gavage)

Protocol:

-

Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

-

Prepare the vehicle solution. For example, to prepare a 10% DMSO, 40% PEG300, 50% water vehicle, mix the components in the specified ratio.

-

Add a small amount of the vehicle to the this compound powder to create a paste.

-

Gradually add the remaining vehicle while vortexing to ensure proper mixing.

-

If necessary, sonicate the solution for 5-10 minutes to aid dissolution.

-

The final solution should be clear and free of particulates. Prepare fresh on the day of the experiment.

-

Administer the solution to the animals via the desired route (e.g., intraperitoneal injection or oral gavage) at a volume of 5-10 mL/kg body weight.

Caption: General Experimental Workflow for Testing this compound.

MK-801-Induced Hyperactivity Protocol

Materials:

-

Open field apparatus (e.g., 40 x 40 x 40 cm box) equipped with automated activity monitoring system (e.g., infrared beams).

-

MK-801 solution (e.g., 0.2 mg/mL in saline).

-

This compound solution (prepared as described above).

-

Experimental animals (e.g., male C57BL/6 mice).

Protocol:

-